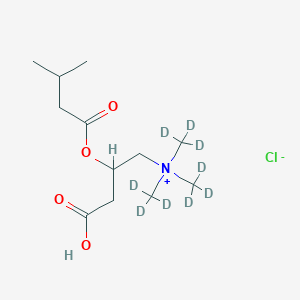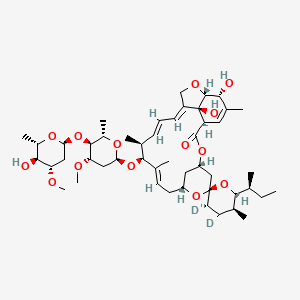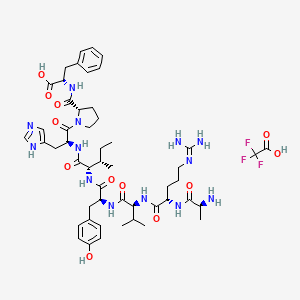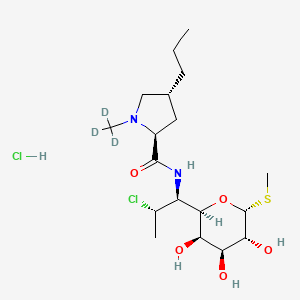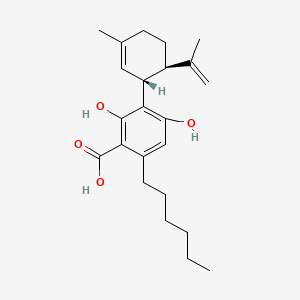
Cbdha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an analytical reference standard used primarily in research and forensic applications . CBDHA is a derivative of cannabidiolic acid (CBDA), which is found in cannabis and hemp plants. This compound has gained attention for its potential therapeutic benefits and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
CBDHA is synthesized from cannabidiolic acid (CBDA) through a series of chemical reactions. The process involves the conversion of CBDA to this compound by introducing a hexyl group into the molecular structure. This is typically achieved through a series of organic reactions, including esterification and hydrogenation .
Industrial Production Methods
Industrial production of this compound involves the extraction of CBDA from cannabis or hemp plants, followed by its chemical modification to produce this compound. The extraction process typically involves the use of solvents such as ethanol or supercritical carbon dioxide to isolate CBDA from the plant material. The isolated CBDA is then subjected to chemical reactions to introduce the hexyl group, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
CBDHA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized cannabinoids, while reduction can yield reduced cannabinoids with different pharmacological properties .
Scientific Research Applications
CBDHA has a wide range of scientific research applications, including:
Chemistry: Used as an analytical reference standard for studying the chemical properties of cannabinoids.
Biology: Investigated for its potential effects on biological systems, including its interaction with the endocannabinoid system.
Medicine: Explored for its potential therapeutic benefits, including anti-inflammatory, analgesic, and anti-cancer properties.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mechanism of Action
CBDHA exerts its effects through various molecular targets and pathways. It interacts with the endocannabinoid system, specifically targeting cannabinoid receptors such as CB1 and CB2. Additionally, this compound has been shown to modulate other signaling pathways, including serotonin and vanilloid receptors. These interactions contribute to its potential therapeutic effects, such as pain relief, anti-inflammation, and neuroprotection .
Comparison with Similar Compounds
CBDHA is structurally similar to other cannabinoids, such as:
Cannabidiolic Acid (CBDA): The precursor to this compound, found in cannabis and hemp plants.
Cannabidiol (CBD): A well-known cannabinoid with various therapeutic benefits.
Tetrahydrocannabinol (THC): The primary psychoactive compound in cannabis.
Cannabigerolic Acid (CBGA): The precursor to various cannabinoids, including CBDA and THC.
This compound is unique in its structure due to the presence of a hexyl group, which distinguishes it from other cannabinoids. This structural difference may contribute to its distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
6-hexyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |
InChI |
InChI=1S/C23H32O4/c1-5-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,5-11H2,1,3-4H3,(H,26,27)/t17-,18+/m0/s1 |
InChI Key |
IGPRWGKYFAXUSU-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



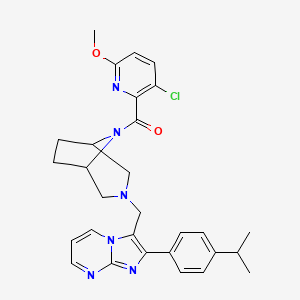
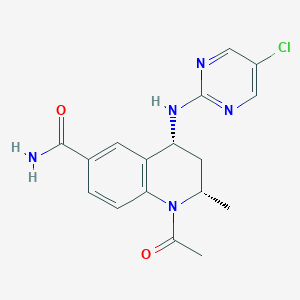
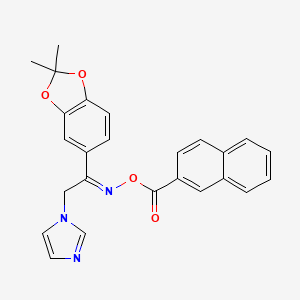

![2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)
![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)
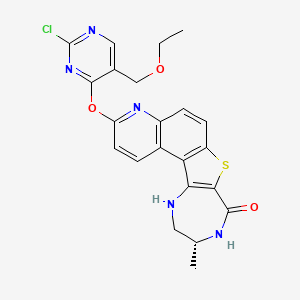
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10829634.png)
